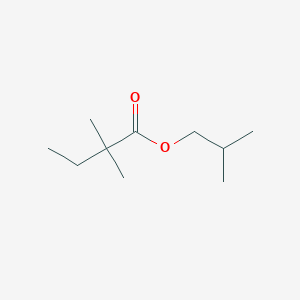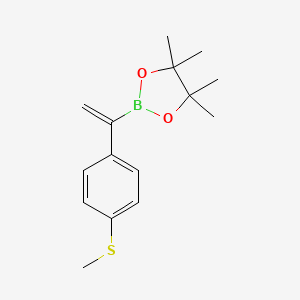
trans-2-(4-Methylthiophenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(4-Methylthiophenyl)cyclohexanol: is an organic compound with the molecular formula C13H18OS It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a 4-methylthiophenyl group is substituted at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclohexanol derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans-2-(4-Methylthiophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or sulfoxides.
Reduction: It can be reduced to form alcohol derivatives or thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Biochemical Pathways: Investigated for its role in modulating biochemical pathways in cells.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Delivery: Used in the development of drug delivery systems to improve the bioavailability of active compounds.
Industry:
Materials Science: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
Molecular Targets and Pathways: Trans-2-(4-Methylthiophenyl)cyclohexanol exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Cyclohexanol: A simple alcohol with a cyclohexane ring, lacking the 4-methylthiophenyl group.
4-Methylthiophenol: A thiophenol derivative with a methyl group at the fourth position, lacking the cyclohexanol moiety.
2-Phenylcyclohexanol: A similar compound where the thiophenyl group is replaced by a phenyl group.
Uniqueness: Trans-2-(4-Methylthiophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol and 4-methylthiophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |
Clave InChI |
HRFRNNMJXGCVTP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


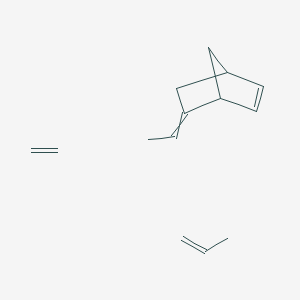
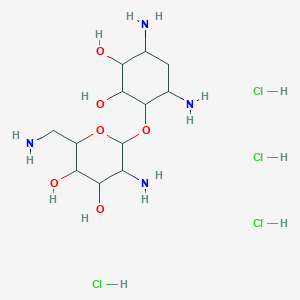
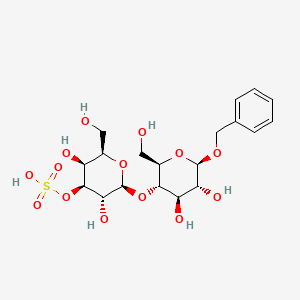
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

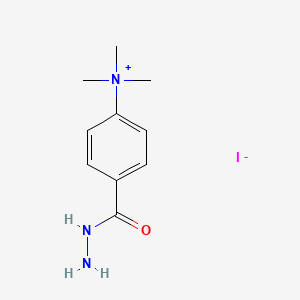
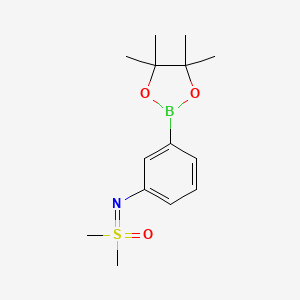
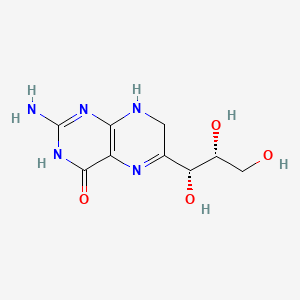

![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)

